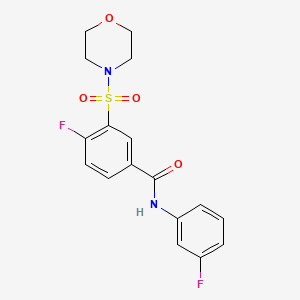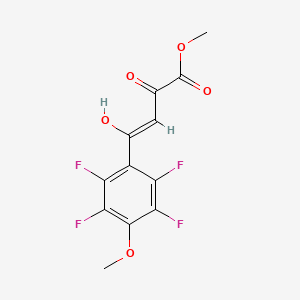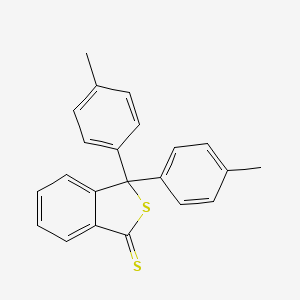![molecular formula C10H15NO2S B11097007 N-[2-(Ethylsulfonyl)ethyl]benzenamine CAS No. 311788-49-5](/img/structure/B11097007.png)
N-[2-(Ethylsulfonyl)ethyl]benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Ethylsulfonyl)ethyl]benzenamine: is an organic compound that belongs to the class of benzenamines It is characterized by the presence of an ethylsulfonyl group attached to the ethyl chain, which is further connected to the benzenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Ethylsulfonyl)ethyl]benzenamine typically involves the reaction of benzenamine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the nucleophilic substitution mechanism, where the amine group of benzenamine attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Ethylsulfonyl)ethyl]benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenamine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzenamines depending on the electrophile used.
Scientific Research Applications
N-[2-(Ethylsulfonyl)ethyl]benzenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Ethylsulfonyl)ethyl]benzenamine involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The benzenamine moiety can undergo various chemical transformations, contributing to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
N-ethylbenzenamine: Lacks the ethylsulfonyl group, resulting in different chemical properties and reactivity.
N-[2-(Methylsulfonyl)ethyl]benzenamine: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl, leading to variations in steric and electronic effects.
Uniqueness
N-[2-(Ethylsulfonyl)ethyl]benzenamine is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
311788-49-5 |
|---|---|
Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-(2-ethylsulfonylethyl)aniline |
InChI |
InChI=1S/C10H15NO2S/c1-2-14(12,13)9-8-11-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
InChI Key |
QZUMJVAUGDSJQN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11096926.png)

![N-[2-(3-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B11096937.png)
![N-[(2E)-4-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11096938.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B11096943.png)
![3-[(5-Chloro-2,4-dimethoxyphenyl)amino]-1-(thiophen-2-yl)propan-1-one](/img/structure/B11096945.png)
![Cyclohexylidene-[4-(4-methoxy-phenyl)-thiazol-2-yl]-acetonitrile](/img/structure/B11096954.png)
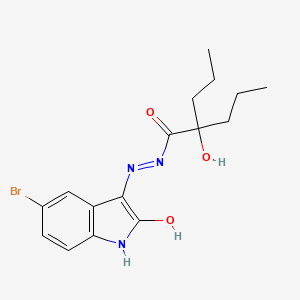
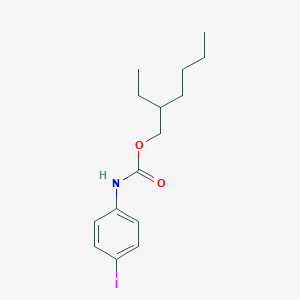

![2-[(2E)-3-tert-butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11096987.png)
